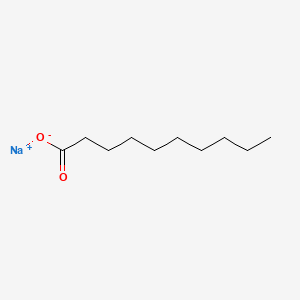

Sodium decanoate

Description

Contextual Significance in Chemical and Biological Sciences

Sodium decanoate's amphiphilic character is central to its utility in chemical and biological sciences. medkoo.com This dual nature, featuring a hydrophilic carboxylate head and a hydrophobic decyl chain, allows it to act as a surfactant. thegoodscentscompany.com In aqueous solutions, sodium decanoate (B1226879) can spontaneously form aggregates such as micelles and liquid crystalline phases above a certain concentration, known as the critical micelle concentration (CMC). medkoo.com This self-assembly behavior is fundamental to its role in various research applications, including the study of interfacial phenomena and the solubilization of poorly soluble compounds.

As a biochemical reagent and an organic compound, this compound is widely employed in life science-related research. Its properties are instrumental in elucidating the transport mechanisms of biologically active molecules, particularly in model systems. medkoo.com Beyond its synthetic applications, this compound and its parent acid (decanoic acid) are naturally occurring, found in dairy products, notably milk, where capric acid constitutes a notable proportion of the total fatty acid content. ucd.ie

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | CHNaO | scitoys.com |

| Molecular Weight | 194.25 g/mol | |

| CAS Number | 1002-62-6 | |

| Appearance | White to off-white powder/solid | wikipedia.orgchemimpex.com |

| Melting Point | ~240 °C (dec.) / > 240 °C | chemimpex.com |

| Boiling Point | 269.60 °C @ 760.00 mmHg (est) | thegoodscentscompany.com |

| Solubility in Water | Soluble / Miscible (3.13e+004 mg/L @ 25 °C est) | thegoodscentscompany.comszabo-scandic.com |

| logP (o/w) | 3.965 (est) | thegoodscentscompany.com |

| Vapor Pressure | 0.003550 mmHg @ 25.00 °C (est) | thegoodscentscompany.com |

Historical Perspectives in Academic Inquiry

Academic inquiry into this compound has a rich history, particularly concerning its physical and thermochemical properties. Early research focused on understanding the behavior of this ionic surfactant in aqueous solutions. Studies conducted in the mid-20th century, for instance, investigated the equivalent conductances of aqueous solutions of this compound across a range of concentrations and temperatures. cdnsciencepub.com These investigations aimed to determine limiting conductances and explore the effect of increasing chain length on mobility, providing insights into potential molecular interactions, such as reversible dimerization of anions, even in dilute regions. cdnsciencepub.com

Further thermochemical studies have delved into the heat capacities per unit volume and densities of this compound in water, measured as functions of concentration and temperature. researchgate.netcdnsciencepub.com Enthalpies of dilution were also determined, allowing for the calculation of apparent and partial molal heat capacities, expansibilities, volumes, and relative enthalpies. researchgate.netcdnsciencepub.com Such research contributed significantly to the development and refinement of phase-separation models used to interpret the thermodynamic properties of micellization. researchgate.netcdnsciencepub.com

In chemical model systems, this compound has been utilized in studies such as carbon-13 nuclear magnetic resonance (13C NMR) to investigate the addition of hydrophilic and hydrophobic molecules to complex systems like 1-monooleoyl glycerol (B35011)/water, thereby aiding in the elucidation of how biologically active molecules are transported. medkoo.com

More recently, research has continued to explore the diverse applications and fundamental properties of this compound. For example, its potential in selective precipitation of metal cations from industrial wastewater has been studied, demonstrating the feasibility of separating binary mixtures of metals based on the solubility products of their decanoate salts. researchgate.net In biological research, this compound has been investigated for its role in improving intestinal epithelial barrier function and enhancing antioxidation, potentially through the activation of G protein-coupled receptor-43 (GPR-43). nih.govresearchgate.net Furthermore, its influence on the mechanical properties and transparency of food gels, such as heat-induced egg white gels, has been a subject of recent inquiry, highlighting its functional ingredient potential in food science. sciopen.com Its role as a permeation enhancer for the absorption of macromolecules, including peptides, has also been widely studied, with ongoing research into its release kinetics and phase behavior in formulations. ucd.iepurdue.edu

Structure

3D Structure of Parent

Properties

CAS No. |

1002-62-6 |

|---|---|

Molecular Formula |

C10H20NaO2 |

Molecular Weight |

195.25 g/mol |

IUPAC Name |

sodium;decanoate |

InChI |

InChI=1S/C10H20O2.Na/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12); |

InChI Key |

CTTKODQWVMTOPW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)[O-].[Na+] |

Isomeric SMILES |

CCCCCCCCCC(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCC(=O)O.[Na] |

Appearance |

Solid powder |

Other CAS No. |

1002-62-6 |

physical_description |

Liquid |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

334-48-5 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sodium caprate; Capric acid, sodium salt; Caprinic acid sodium salt; Decanoic acid, sodium salt; Sodium caprinate; Sodium decanoate; Sodium decanoic acid; Sodium-n-decanoate |

Origin of Product |

United States |

Advanced Synthesis and Preparation Methodologies

Strategies for High-Purity Sodium Decanoate (B1226879) Production

The synthesis of high-purity sodium decanoate (also known as sodium caprate) is critical for its application in various fields, including the pharmaceutical and food industries. The primary and most direct method for its preparation is through the neutralization of decanoic acid with a sodium base. chemblink.comatamanchemicals.com

A common laboratory and industrial-scale approach involves the reaction of decanoic acid with sodium hydroxide (B78521) in an aqueous solution. chemblink.comatamanchemicals.com However, achieving high purity (often exceeding 99%) necessitates specific strategies to minimize impurities such as unreacted starting materials or byproducts. acs.org

One effective strategy involves the use of a slight excess of decanoic acid during the neutralization of sodium hydroxide. The excess acid can then be removed by extraction with a solvent like diethyl ether, ensuring the final product is free from residual base. chemicalbook.comatamanchemicals.com

Another key aspect of producing high-purity this compound is the purification of the final product. Recrystallization is a widely employed technique. This typically involves dissolving the crude this compound in an aqueous solution and then inducing crystallization by adding a solvent in which this compound is less soluble, such as acetone. chemicalbook.comatamanchemicals.com This process can be repeated multiple times to achieve the desired purity level. chemicalbook.comatamanchemicals.com The purified salt is then dried, often in an oven at around 110°C, to remove any residual solvent. chemicalbook.comatamanchemicals.com

Furthermore, the choice of base can influence the purity of the final product. While sodium hydroxide is common, other bases like sodium bicarbonate have also been used effectively. acs.org The reaction with sodium bicarbonate in an ethanol-water solvent system has been shown to produce high-purity this compound. epo.org

The purity of the synthesized this compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). epo.orggoogle.com For instance, HPLC with a conductivity detector can be used to quantify the decanoate anion and identify any unreacted capric acid. epo.orggoogle.com

Scalable Laboratory and Pilot-Scale Synthetic Routes

The demand for high-purity this compound has driven the development of scalable synthetic routes that are both efficient and cost-effective. A one-step procedure has been developed for the preparation of medium-chain fatty acid metal salts, including this compound, which is superior to many literature methods and overcomes limitations for scale-up. acs.orgresearchgate.netacs.org This method has been successfully applied to produce pilot-scale quantities of this compound with a purity greater than 99.9%. acs.orgresearchgate.netacs.org

A key challenge in scaling up the synthesis is managing the physical properties of the reaction mixture and the final product. For example, direct neutralization can sometimes result in an impure solid that is difficult to filter and handle. acs.org To address this, optimized procedures have been developed.

One such optimized procedure for kilogram-scale production involves reacting decanoic acid with sodium bicarbonate in a mixture of ethanol (B145695) and water. epo.orggoogle.com The reaction is typically carried out at an elevated temperature, such as reflux, to ensure complete reaction. epo.orggoogle.com A significant modification for large-scale batches is the reduction of the amount of solvent, like ethanol, to improve throughput. acs.org

After the reaction, a controlled cooling process is crucial for obtaining a product with good filterability. acs.org To further ensure the removal of any excess decanoic acid and to facilitate rapid filtration, an anti-solvent such as tert-butyl methyl ether can be added at the end of the reaction. acs.org This approach has been successfully used to synthesize multiple 2.5 kg batches of this compound with a yield of over 90% and a purity of 99.9%. acs.org The robustness of this process has been confirmed through its successful implementation at an 8.5 kg pilot-plant scale. acs.org

The following table summarizes a typical scalable synthesis of this compound:

| Parameter | Value | Reference |

| Starting Material | Decanoic Acid | epo.orggoogle.com |

| Base | Sodium Bicarbonate | epo.orggoogle.com |

| Solvent | Ethanol and Water | epo.orggoogle.com |

| Reaction Temperature | 50°C to reflux | epo.org |

| Anti-solvent for Precipitation | tert-Butyl Methyl Ether | acs.org |

| Achieved Purity | >99.9% | acs.org |

| Yield | >90% | acs.org |

Derivatization Pathways and Functionalization

This compound, with its carboxylate functional group, serves as a versatile starting material for various derivatization and functionalization reactions. These modifications are often aimed at altering the compound's physical properties or introducing new functionalities for specific applications.

Esterification: A primary derivatization pathway for this compound is its conversion to decanoate esters. While the direct esterification of the sodium salt is not the typical route, decanoic acid (which can be readily generated from its salt) is widely used in the manufacture of esters for artificial fruit flavors and perfumes. atamanchemicals.comspectrumchemical.com The esterification is typically carried out by reacting decanoic acid with an alcohol in the presence of an acid catalyst.

Amide Formation: this compound can be a precursor for the synthesis of decanoamides. A notable example is the synthesis of 10-((2-Hydroxybenzoyl)amino)decanoate sodium. This involves a condensation reaction between decanoic acid and 2-hydroxybenzoic acid in the presence of sodium hydroxide, typically in a refluxing alcohol solvent. vulcanchem.com This demonstrates the potential to introduce complex functional groups onto the decanoate backbone.

Carbodiimide-Mediated Derivatization: In aqueous solutions, carboxylic acids like decanoic acid (in equilibrium with its sodium salt) can undergo derivatization using water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of an amine. epa.gov This reaction forms an amide and is dependent on pH and reaction time. epa.gov For instance, decanoic acid can be derivatized to its corresponding 2,2,2-trifluoroethylamide. epa.gov

Formation of Other Metal Decanoates: this compound can be used in precipitation reactions to form other metal decanoates. This has been explored for the selective precipitation of heavy metal cations from industrial wastewater. nih.gov The differing solubilities of various metal decanoates allow for their separation. The solubility products (Ksp) for several metal decanoates have been determined, providing a basis for predicting the feasibility of selective precipitation. nih.gov

The following table provides the solubility products for several metal decanoates formed from reactions involving decanoate ions:

| Metal Decanoate | Solubility Product (Ksp) |

| Cadmium (Cd) Decanoate | 10-11.69 |

| Copper (Cu) Decanoate | 10-14.65 |

| Manganese (Mn) Decanoate | 10-10.16 |

| Nickel (Ni) Decanoate | 10-9.17 |

| Lead (Pb) Decanoate | 10-16.05 |

| Zinc (Zn) Decanoate | 10-13.05 |

| Source: nih.gov |

These derivatization pathways highlight the versatility of this compound as a chemical intermediate for creating a range of functionalized molecules with tailored properties.

Physicochemical and Supramolecular Behavior in Aqueous Systems

Thermodynamics of Micellization and Self-Assembly

The self-assembly of sodium decanoate (B1226879) in aqueous solutions is governed by a delicate interplay of thermodynamic forces. The hydrophobic effect, which drives the aggregation of the nonpolar decanoate tails to minimize contact with water, is the primary driving force for micellization. This process is also influenced by electrostatic interactions between the charged carboxylate head groups and counterions in the solution.

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which micelle formation begins. wikipedia.org For sodium decanoate in pure water, the CMC is approximately 86 mM. researchgate.netnih.gov However, this value is not constant and is influenced by several factors:

Temperature: The CMC of this compound exhibits a complex relationship with temperature. Studies have shown that the CMC can decrease with increasing temperature up to a certain point, after which it may increase. cdnsciencepub.com This behavior is a result of the competing effects of temperature on the hydrophobic and electrostatic interactions governing micellization.

Electrolytes: The addition of electrolytes, such as sodium chloride, generally lowers the CMC of ionic surfactants like this compound. oulu.fi The added ions screen the electrostatic repulsion between the charged head groups, facilitating the aggregation of surfactant molecules at lower concentrations.

Additives: The presence of other organic molecules, particularly alcohols, can significantly impact the CMC. For instance, the addition of 1-decanol (B1670082) has been observed to influence the aggregation behavior of this compound. researchgate.net

pH: The pH of the solution plays a crucial role, especially in the context of the decanoic acid/decanoate system. At high pH (above 8.5), where the decanoate is fully ionized, the CMC is relatively high (50-100 mM). researchgate.net As the pH is lowered, the protonation of decanoate to form decanoic acid influences the self-assembly process, leading to the formation of different structures. researchgate.netmdpi.com

Various techniques are employed to determine the CMC of this compound, including surface tension measurements, conductivity, and capillary electrophoresis. researchgate.netnih.govslideshare.net Surface tension measurements typically show a sharp break in the plot of surface tension versus the logarithm of the surfactant concentration, with the CMC corresponding to the point of inflection. shareok.org

Table 1: Critical Micelle Concentration (CMC) of this compound and Related Surfactants

| Surfactant | CMC (mM) | Method | Conditions | Reference |

|---|---|---|---|---|

| This compound | 86 | Capillary Electrophoresis | Pure water | researchgate.netnih.gov |

| This compound | 50-100 | Not specified | High pH (>8.5) | researchgate.net |

| Sodium Dodecyl Sulfate (B86663) | 8.1 | Capillary Electrophoresis | Not specified | researchgate.netnih.gov |

| Sodium Caprylate | 300 | Capillary Electrophoresis | Not specified | researchgate.netnih.gov |

| Sodium Laurate | 30 | Capillary Electrophoresis | Not specified | researchgate.net |

Apparent and Partial Molal Properties in Solution (Heat Capacities, Volumes, Expansibilities, Relative Enthalpies)

The thermodynamic properties of this compound solutions provide valuable insights into the molecular interactions occurring during micellization. Apparent and partial molal properties, such as volume (V₂), heat capacity (Cₚ₂), expansibility (E₂), and relative enthalpy (L₂), are particularly informative.

Studies have shown that the concentration dependence of the apparent molal volume and relative enthalpy of this compound is similar to that of other surfactants. cdnsciencepub.com However, the apparent molal heat capacity of this compound exhibits a distinct behavior, showing a pronounced maximum in the micellization region at lower temperatures, a feature that is not as prominent in other surfactants like alkyltrimethylammonium bromides. cdnsciencepub.com This maximum in heat capacity is a hallmark of the cooperative nature of micelle formation.

The changes in these thermodynamic properties upon micellization (ΔVₘ, ΔCₚₘ, ΔHₘ) can be determined using a phase-separation model. cdnsciencepub.com These values reflect the transfer of surfactant monomers from the aqueous environment to the micellar core. For instance, the partial molal volumes and compressibilities of this compound have been found to increase with temperature both for the singly dispersed state and in the micellar state. researchgate.net The temperature dependence of these properties is crucial for understanding the energetics of micellization. cdnsciencepub.comacs.org

The freezing-point depressions of aqueous solutions of this compound have been used to calculate osmotic and mean activity coefficients, providing further thermodynamic data on the system. cdnsciencepub.comresearchgate.net

Table 2: Apparent Molal Properties of this compound in Water

| Property | Observation | Conditions | Reference |

|---|---|---|---|

| Apparent Molal Heat Capacity (Cp,Φ) | Pronounced maximum in the micellization region at low temperatures. | 0.5 to 45°C | cdnsciencepub.com |

| Apparent Molal Volume (V,Φ) | Increases slightly up to ~0.4 mol·kg⁻¹ and then increases rapidly. | 298.15 K | nih.gov |

| Apparent Molal Relative Enthalpy (L,Φ) | Similar concentration dependence to other surfactants. | 25°C | cdnsciencepub.com |

Formation and Stability of Micellar and Vesicular Structures

This compound's self-assembly is not limited to micelles. In conjunction with its protonated form, decanoic acid, it can form vesicular structures. researchgate.netresearchgate.net The type of aggregate formed is highly dependent on the pH of the solution, which dictates the ratio of ionized decanoate to non-ionized decanoic acid. researchgate.netnih.gov

Micelles: At alkaline pH (typically above 8 or 9), where the carboxylate head groups are fully ionized, this compound primarily forms micelles. researchgate.netresearchgate.net These are typically spherical aggregates with the hydrophobic tails sequestered in the core and the hydrophilic heads facing the aqueous environment.

Vesicles: In a specific pH range, generally between 6.8 and 7.8, mixtures of decanoic acid and this compound can spontaneously form vesicles. researchgate.netnih.gov Vesicles are closed, bilayer structures enclosing an aqueous compartment. The formation of vesicles is driven by the packing of the cone-shaped decanoate and the inverted-cone-shaped decanoic acid molecules into a stable bilayer. The stability of these fatty acid vesicles is a key area of research, with implications for their use as simple models for protocells. nih.gov

The transition from micelles to vesicles can be induced by a pH jump. researchgate.net The stability of these structures is a critical factor, with vesicles being thermodynamically stable only within a narrow pH window. mdpi.comresearchgate.net Outside this window, they can transform into other phases, such as emulsions. mdpi.com The addition of other surfactants, like sodium dodecylbenzenesulfonate, can extend the pH range in which vesicles are stable. researchgate.netnih.gov

Interplay of Equilibrium and Kinetic Considerations in Self-Assembly

The self-assembly of this compound involves both equilibrium and kinetic aspects. While the CMC represents an equilibrium property, the process of reaching that equilibrium has kinetic components. researchgate.netpku.edu.cn

Studies involving the dialysis of micellar and vesicular systems of this compound/decanoic acid have provided insights into the thermodynamic state and the interplay between equilibrium and kinetics. researchgate.net The kinetics of the spontaneous formation and destruction of vesicles, for instance, in response to a pH change, have been found to be rapid, occurring on a timescale of seconds. researchgate.net

The transition from micelles to vesicles involves a complex dynamic process. It is understood to have at least two relaxation times: a fast mixing of micelles followed by a slower growth and closure to form vesicles. nih.gov The aggregation of micelles is a very rapid process, while the subsequent growth and division of vesicles can take seconds to minutes. nih.gov This kinetic trapping of self-assembled structures is a strategy that can lead to unique and functional nanostructures. pku.edu.cn

Interfacial Phenomena and Surface Activity

As an amphiphilic molecule, this compound exhibits significant surface activity, meaning it preferentially adsorbs at interfaces, such as the air-water interface, thereby reducing the surface tension of the solution.

Surface Tension Studies and Adsorption Properties

The surface tension of aqueous this compound solutions decreases with increasing concentration up to the CMC. cdnsciencepub.comsci-hub.se Beyond the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than further populating the interface. wikipedia.org

The adsorption of this compound at the air-water interface is a key aspect of its surface activity. The effectiveness of a surfactant is often characterized by the surface excess concentration (Γ), which is the excess concentration of the surfactant at the interface compared to the bulk, and the area per molecule (A) at the interface. stfc.ac.uk For this compound, these parameters can be determined from surface tension measurements using the Gibbs adsorption isotherm.

Studies have shown that the presence of inorganic salts can influence the adsorption behavior. copernicus.orgsemanticscholar.org For instance, mixing with ammonium (B1175870) cations has been shown to enhance the surface abundance of decanoic acid, which is significantly more surface-active than the decanoate ion. copernicus.orgsemanticscholar.org This is attributed to surface-specific acid-base chemistry. semanticscholar.org In contrast, ions like Na⁺, Cl⁻, and SO₄²⁻ have been observed to have little to no effect on the individual adsorption properties of decanoate and decanoic acid. semanticscholar.org

Surface/Bulk Partitioning and Speciation at Interfaces

This compound, as a surface-active agent (surfactant), exhibits a strong tendency to accumulate at interfaces, such as the vapor-liquid interface of an aqueous solution. oulu.fi This preferential adsorption is driven by the amphiphilic nature of the decanoate ion, which consists of a hydrophilic carboxylate head group and a hydrophobic hydrocarbon tail. oulu.fi In an aqueous environment, water molecules repel the nonpolar tail, leading to the migration of the decanoate ions to the surface where the tails can be oriented away from the bulk water phase. oulu.fi

Studies using surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS) have provided direct observations of the speciation of decanoate at the vapor-liquid interface. researchgate.netcopernicus.org In aqueous solutions, an equilibrium exists between the deprotonated decanoate anion (CH₃(CH₂)₈COO⁻) and its protonated form, decanoic acid (CH₃(CH₂)₈COOH). semanticscholar.org The relative abundance of these two species at the surface is influenced by the composition of the solution. researchgate.netcopernicus.org

Research has shown that the presence of certain inorganic ions can affect the surface/bulk partitioning and speciation of decanoate. For instance, mixing with ammonium (NH₄⁺) cations has been observed to cause a notable enhancement of decanoic acid at the surface. researchgate.netcopernicus.orgresearchgate.net This is attributed to surface-specific acid-base chemistry, where the formation of a decanoate-ammonium ion pair at the surface promotes the protonation of decanoate to decanoic acid. acs.org Conversely, the presence of sodium (Na⁺), chloride (Cl⁻), or sulfate (SO₄²⁻) ions was found to have little to no impact on the relative speciation or the individual adsorption properties of decanoate and decanoic acid. researchgate.netcopernicus.orgresearchgate.net The anticipated "salting-out" effect, where the addition of a salt with a common ion would be expected to increase the surface concentration of the organic species, was not significantly observed with sodium salts. researchgate.netcopernicus.orgresearchgate.net

These changes in surface composition can have significant implications for atmospheric processes. researchgate.netcopernicus.org The surface properties of aqueous droplets containing decanoate and other species can be substantially altered, which in turn may affect their role in climate. researchgate.netcopernicus.orgresearchgate.net

Interactions with Water Molecules and Solvent Environment

The interactions between this compound and water molecules are fundamental to its behavior in aqueous systems. As an ionic surfactant, this compound dissociates in water into a sodium ion (Na⁺) and a decanoate ion (CH₃(CH₂)₈COO⁻). oulu.fi The decanoate ion's hydrophilic carboxylate group interacts favorably with the polar water molecules through ion-dipole interactions and hydrogen bonding. oulu.fi In contrast, the long hydrophobic hydrocarbon tail disrupts the hydrogen-bonding network of water, leading to a thermodynamically unfavorable situation. oulu.fisemanticscholar.org This hydrophobic effect is a primary driver for the surface activity and micelle formation of this compound. oulu.fi

In the bulk solution, water molecules structure themselves around the hydrophobic tails of the decanoate monomers, a process that is entropically unfavorable. To minimize this unfavorable interaction, the decanoate molecules aggregate into micelles once the concentration exceeds the critical micelle concentration (CMC). oulu.fi In these aggregates, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer surface, interacting with the surrounding water molecules. oulu.fi

The presence of this compound alters the properties of the aqueous solvent environment. The partial molal volumes and compressibilities of this compound in both its monomeric and micellar states have been shown to increase with temperature. researchgate.net These changes are interpreted in terms of shifts in hydrophobic interactions and the electrostriction of water molecules. researchgate.net

At high concentrations, this compound can form more complex structures beyond simple spherical micelles, such as vesicles. researchgate.net These are enclosed bilayer structures that can encapsulate water molecules. Studies using nuclear magnetic resonance (NMR) have shown a diffusion-driven exchange between water molecules encapsulated within these vesicles and the free water molecules in the bulk solution. researchgate.net The water activity, a measure of the availability of water in the system, is influenced by the concentration of solutes like this compound. tandfonline.com

The interaction with the solvent environment is also affected by the presence of other substances. For example, the addition of decanol (B1663958) to an aqueous this compound solution can influence the critical micelle concentration and lead to complex pattern formations upon water evaporation. researchgate.net Furthermore, molecular dynamics simulations have been used to investigate the interactions of decanoate with mineral surfaces in aqueous environments of varying salinity, highlighting the role of the solvent in mediating these complex interactions. worktribe.com

Molecular and Mechanistic Studies in Biological Systems in Vitro and Ex Vivo Models

Epithelial Barrier Modulation and Tight Junction Regulation

Sodium decanoate (B1226879) is recognized for its capacity to modulate the intestinal epithelial barrier, primarily by influencing the integrity and function of tight junctions (TJs). hawaii.edumdpi.com TJs are crucial protein complexes that regulate the paracellular pathway, controlling the passage of ions, solutes, and water between epithelial cells. hawaii.eduacs.org The modulation of these structures by sodium decanoate is a key mechanism behind its use as a permeation enhancer. hawaii.edumdpi.com

Effects on Protein Expression and Localization (e.g., Claudins, Occludins)

In studies using human epidermal keratinocytes, treatment with sodium caprate (C10) did not decrease the total expression of TJ-related transmembrane proteins as shown by Western blots. nih.gov However, immunofluorescence microscopy revealed a disintegration of TJ strands, with TJ-related molecules being dispersed or disappearing from the cell surface. nih.gov This suggests that this compound impairs barrier function by physically disrupting the conformation of these proteins at the junction. nih.gov

Specifically, in HT-29/B6 intestinal epithelial cells, sodium caprate treatment led to a reversible decrease in the signals of tricellulin and claudin-5 at the tricellular and bicellular tight junctions, respectively, as observed through immunofluorescence. fu-berlin.de In contrast, the localization of other claudins (claudin-1, -2, and -8) and occludin remained largely unchanged. fu-berlin.de In primary human airway epithelial cells, sodium caprate treatment disrupted the localization of claudin-1, while the distribution of ZO-1 and occludin was not significantly affected. atsjournals.org Interestingly, the intensity of occludin staining at the TJ was enhanced after treatment. atsjournals.org

In porcine intestinal epithelial cells (IPEC-J2), treatment with this compound has been shown to upregulate the protein expression of claudin-3 and claudin-7. mdpi.com Similarly, in a mouse model, dietary this compound increased the protein expression of claudin-1 and claudin-3 in the ileum, and occludin and claudin-3 in the colon. mdpi.com This upregulation of specific TJ proteins contributes to the observed improvement in the gut's physical barrier function. mdpi.com

Some studies also suggest that the effect of this compound on TJ proteins is linked to their association with lipid rafts. Treatment with sodium caprate increased the Triton X-100 solubility of claudin-4, claudin-5, and occludin, indicating their displacement from these detergent-resistant membrane domains. researchgate.net

Table 1: Effect of this compound on Tight Junction Protein Expression and Localization

| Cell Model/System | Protein | Effect | Observation Method |

|---|---|---|---|

| IPEC-J2 Cells | Claudin-3, Claudin-7 | Upregulated expression | Western Blot |

| Mouse Ileum | Claudin-1, Claudin-3 | Increased expression | Western Blot |

| Mouse Colon | Occludin, Claudin-3 | Increased expression | Western Blot |

| HT-29/B6 Cells | Tricellulin, Claudin-5 | Reversible decrease in localization at TJs | Immunofluorescence |

| HT-29/B6 Cells | Claudin-1, -2, -8, Occludin | No significant change in localization | Immunofluorescence |

| Human Keratinocytes | TJ-related proteins | No decrease in total expression | Western Blot |

| Human Keratinocytes | TJ-related proteins | Disintegrated localization from cell surface | Immunofluorescence |

| Primary HAE Cells | Claudin-1 | Disrupted localization | Immunofluorescence |

| Primary HAE Cells | ZO-1, Occludin | No significant change in distribution | Immunofluorescence |

This table summarizes findings from multiple studies on the impact of this compound/caprate on key tight junction proteins.

Signaling Pathway Activation (e.g., G Protein-Coupled Receptor-43 (GPR-43))

The effects of this compound on the intestinal barrier are mediated, at least in part, through the activation of specific signaling pathways. A key receptor involved is the G protein-coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2). mdpi.comnih.gov

Studies have demonstrated that this compound treatment increases the expression of GPR43 in the ileum and colon of mice. mdpi.comnih.gov The activation of GPR43 by short-chain fatty acids like decanoate is known to trigger downstream signaling cascades. frontiersin.orgkoreascience.kr GPR43 can couple to different G proteins, primarily Gαi and Gαq. frontiersin.orgkoreascience.krnih.gov Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. koreascience.krnih.gov The Gαq pathway activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and an increase in intracellular calcium concentrations. nih.govresearchgate.net

Some research suggests a Ca2+-dependent mechanism where sodium caprate activates phospholipase C, leading to an increase in intracellular calcium. mdpi.com This calcium increase is thought to induce the contraction of calmodulin-dependent actin microfilaments, resulting in the dilatation of the paracellular route. However, other studies have found that inhibitors of the PLC-PKC pathway or Ca2+ chelation did not block the effects of sodium caprate, suggesting a Ca2+-independent mechanism may also be at play. mdpi.comfu-berlin.de

More recent findings indicate that GPR43 can also mediate signaling through the Rho GTPase pathway. koreascience.kr Activation of GPR43 can lead to the activation of RhoA, which in turn stabilizes the transcriptional coactivators YAP/TAZ. koreascience.kr This pathway has been implicated in the regulation of cellular processes, although its specific role in this compound-mediated barrier modulation requires further investigation. The activation of GPR43 by this compound is a central event that leads to improved intestinal morphology and a strengthened gut physical barrier. mdpi.comnih.gov

Role of Specific Genes in Response (e.g., KLF4, SLC6A4, SLC7A9)

Recent research has highlighted the role of specific gene expression changes in response to this compound, particularly in the context of intestinal cell maturation and function. One key gene identified is Kruppel-Like Factor 4 (KLF4). nih.gov

A study using in vitro models, including Caco-2 cells and patient-derived intestinal organoids, demonstrated that supplementation with decanoic acid can significantly induce the expression of KLF4. nih.gov KLF4 is a crucial transcription factor for the functional maturation of enterocytes. nih.gov Its decreased expression is associated with intestinal failure and nutrient malabsorption. nih.gov

The induction of KLF4 by decanoic acid is accompanied by the upregulation of specific solute carrier (SLC) family transporters. nih.gov These transporters are vital for the absorption of nutrients across the intestinal epithelium. frontiersin.org Specifically, decanoic acid treatment has been shown to increase the expression of SLC6A4 (serotonin transporter) and SLC7A9. nih.gov SLC7A9 is a subunit of a transporter responsible for the high-affinity, sodium-independent transport of cystine and certain amino acids. nih.gov The correlation between KLF4 and various SLC transporters suggests that KLF4 acts as a master regulator, and its induction by decanoic acid can promote functional improvement in enterocytes. nih.gov

These findings propose a potential mechanism whereby this compound supports intestinal adaptation and function by targeting the KLF4-SLC transporter axis, thereby enhancing the absorptive capacity of the gut. nih.gov

Table 2: Gene Expression Changes Induced by Decanoic Acid in Intestinal Cell Models

| Gene | Full Name | Function | Effect of Decanoic Acid | Cell Models |

|---|---|---|---|---|

| KLF4 | Kruppel-Like Factor 4 | Transcription factor, enterocyte maturation | Significantly induced expression | Caco-2, Intestinal Organoids |

| SLC6A4 | Solute Carrier Family 6 Member 4 | Serotonin transporter | Induced expression | Caco-2, Intestinal Organoids |

| SLC7A9 | Solute Carrier Family 7 Member 9 | Amino acid transporter subunit | Induced expression | Caco-2, Intestinal Organoids |

This table summarizes the key genes and their response to decanoic acid treatment as identified in recent research.

Permeation Enhancement Mechanisms Across Cell Monolayers (e.g., Caco-2, IPEC-J2)

This compound is widely studied as a permeation enhancer using in vitro cell monolayer models that mimic the intestinal barrier, such as the human colon adenocarcinoma cell line Caco-2 and the porcine jejunal epithelial cell line IPEC-J2. mdpi.comresearchgate.netfrontiersin.org The primary measure of barrier integrity in these models is the transepithelial electrical resistance (TEER), which reflects the tightness of the paracellular pathway. researchgate.netnih.gov

In numerous studies, the application of this compound to Caco-2 and IPEC-J2 monolayers results in a rapid, concentration-dependent, and reversible decrease in TEER. mdpi.comfu-berlin.de For instance, in Caco-2 cells, sodium caprate has been shown to decrease TEER and concomitantly increase the permeability to paracellular markers like fluorescein (B123965) isothiocyanate dextran. This effect on TEER indicates an opening of the paracellular pathway. fu-berlin.de Two-path impedance spectroscopy has confirmed that sodium caprate specifically reduces the paracellular resistance without altering the transcellular resistance, pointing to an exclusive effect on the tight junctions. fu-berlin.de

The permeation-enhancing effect is generally reversible. After the removal of this compound, the TEER values of the cell monolayers typically return to control levels, indicating that the structural modulation of the tight junctions is transient and does not cause permanent damage to the cells. fu-berlin.denih.gov For example, the decrease in TEER in IPEC-J2 cells caused by sodium caprate was reversed within 24-48 hours after its removal.

The mechanism is thought to involve the physical disruption of tight junction protein arrangements, as discussed in section 4.1.1, leading to a temporary increase in paracellular permeability. fu-berlin.denih.gov This allows for the enhanced passage of molecules that would otherwise be poorly absorbed. mdpi.com

Table 3: Effects of this compound/Caprate on Epithelial Cell Monolayers

| Cell Line | Parameter Measured | Concentration | Result | Reversibility |

|---|---|---|---|---|

| Caco-2 | Transepithelial Electrical Resistance (TEER) | Concentration-dependent | Decrease | Yes |

| Caco-2 | Paracellular Permeability (e.g., FITC-dextran) | Concentration-dependent | Increase | Yes |

| IPEC-J2 | Transepithelial Electrical Resistance (TEER) | Concentration-dependent | Decrease | Yes |

| HT-29/B6 | Transepithelial Resistance (Repi) | 10 mM | Decrease | Yes |

| HT-29/B6 | Paracellular Resistance (Rpara) | 10 mM | Decrease | Yes |

| HT-29/B6 | Transcellular Resistance (Rtrans) | 10 mM | No change | N/A |

This table provides a summary of the observed effects of this compound/caprate on the barrier function of commonly used intestinal cell monolayer models.

Cellular and Molecular Interactions with Membranes and Lipids

Interaction with Lipid Bilayers and Membrane Fluidization

This compound, as a medium-chain fatty acid, is a surfactant molecule that can insert itself into the lipid bilayers of cell membranes. acs.orgnih.govresearchgate.net This insertion perturbs the membrane structure and increases its fluidity, a process known as membrane fluidization. mdpi.comresearchgate.net

Molecular dynamics (MD) simulations have provided atomic-level insights into this interaction. hawaii.eduacs.orgnih.govacs.org These in silico experiments show that sodium caprate molecules can incorporate into the membrane, leading to a concentration-dependent increase in membrane leakiness. acs.orgnih.govresearchgate.net The simulations suggest that the neutral (protonated) form of decanoate is more likely to be inserted into the hydrophobic core of the membrane. hawaii.edu Once incorporated, these molecules can cause disruptions. acs.orgresearchgate.net For instance, the presence of sodium caprate within a model POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer increases the permeation of water molecules into the hydrophobic tail region of the lipids. nih.gov

This membrane perturbation is considered a key part of its permeation-enhancing mechanism, potentially acting in concert with tight junction modulation. mdpi.comacs.org By increasing membrane fluidity, this compound may facilitate the transcellular passage of certain molecules, although its primary effect is considered to be on the paracellular pathway. mdpi.com The interaction is concentration-dependent, with higher concentrations leading to more significant membrane disruption. acs.orgresearchgate.net The ability of neutral decanoate molecules to aggregate within the membrane and even flip-flop across the lipid bilayer suggests possible intracellular modes of action beyond simply increasing membrane fluidity. acs.orgresearchgate.net

Table 4: List of Chemical Compounds

| Compound Name | |

|---|---|

| BAPTA-AM | |

| Claudin-1 | |

| Claudin-2 | |

| Claudin-3 | |

| Claudin-4 | |

| Claudin-5 | |

| Claudin-7 | |

| Claudin-8 | |

| Cyclic AMP (cAMP) | |

| DAPI (4',6-diamidino-2-phenylindole) | |

| Decanoic acid | |

| FITC-phalloidin | |

| Inositol trisphosphate (IP3) | |

| Kruppel-Like Factor 4 (KLF4) | |

| ML-7 | |

| Occludin | |

| Serotonin | |

| Sodium Butyrate | |

| Sodium Caprate | |

| This compound | |

| Tricellulin | |

| Triton X-100 | |

| U73122 | |

| Y-27632 |

Influence on Membrane Permeability and Transport Pathways

This compound, also known as sodium caprate, has been identified as a transient permeability enhancer. acs.orggosci.co.krdiva-portal.org Its amphiphilic nature allows it to interact with cell membranes, influencing their permeability and facilitating the transport of molecules across them. gosci.co.kratamanchemicals.com

Studies on Caco-2 cell monolayers, a model for the intestinal epithelial barrier, have shown that this compound can increase the flux of poorly permeable compounds. ucd.ie The concentration required to achieve this effect is typically around its critical micelle concentration (CMC). ucd.ie At these concentrations, it has been observed to cause a rapid and reversible decrease in transepithelial electrical resistance (TEER), which is an indicator of altered tight junction permeability. ucd.ieresearchgate.net

The mechanism by which this compound enhances permeability is thought to involve both paracellular and transcellular pathways. At lower concentrations, it primarily acts on the tight junctions between cells, increasing paracellular transport. acs.org At higher concentrations, it is believed to perturb the cell membrane, promoting transcellular permeability. acs.org Coarse-grained molecular dynamics simulations have supported this, indicating that the insertion of decanoate molecules into the membrane is a key mechanism for increasing permeability. acs.org The composition of the surrounding environment, such as the presence of bile salts in the intestine, can influence the number of free enhancer molecules available to interact with the membrane, thereby affecting its permeability-enhancing capabilities. acs.orgdiva-portal.org

Effects on Model Protomembranes

Research on model protomembranes, which are simple, self-assembled structures that mimic primitive cell membranes, has provided insights into the potential role of fatty acids like decanoic acid in the origins of life. These model systems often consist of single-chain amphiphiles such as fatty acids and their corresponding alcohols. mdpi.comresearchgate.net

Studies have shown that mixtures of decanoic acid and decanol (B1663958) can form stable vesicles. mdpi.com The incorporation of alkanes into these protomembranes has been found to significantly impact their structure, topology, and dynamics in response to environmental changes like temperature. mdpi.comresearchgate.net Specifically, the presence of alkanes can increase the thermal stability of these model membranes, shifting their transition phases to higher temperatures. mdpi.com This suggests that such molecules could have helped early protomembranes withstand the high temperatures of hydrothermal environments. mdpi.comresearchgate.net

Furthermore, the stability and formation of these protomembranes are influenced by pH. nih.gov The critical vesicle concentration (CVC), the concentration at which vesicles spontaneously form, can be significantly lowered by mixing decanoic acid with its derivatives like glycerol (B35011) mono-decanoate. nih.gov

Modulation of Microbiota and Intestinal Microenvironment

Impact on Microbial Community Diversity and Composition

Dietary supplementation with this compound has been found to increase the α-diversity of the microbial community in both the ileum and colon of mice. nih.govnih.gov This indicates an increase in the richness and variety of microbial species.

In terms of composition, this compound supplementation has been associated with an increased population of Bacteroidetes and a decreased abundance of Firmicutes in the ileum. nih.gov At the genus level, it has been shown to decrease the populations of Streptococcus and Lactobacillus while increasing the abundance of Bifidobacterium in the ileum. nih.gov In the colon, an increase in the abundances of Faecalibaculum and Bifidobacterium has been observed. nih.gov

Table 1: Impact of this compound on Microbial Community Composition

| Phylum/Genus | Location | Effect of this compound |

|---|---|---|

| Bacteroidetes | Ileum | Increased Abundance nih.gov |

| Firmicutes | Ileum | Decreased Abundance nih.gov |

| Streptococcus | Ileum | Decreased Abundance nih.gov |

| Lactobacillus | Ileum | Decreased Abundance nih.gov |

| Bifidobacterium | Ileum | Increased Abundance nih.gov |

| Faecalibaculum | Colon | Increased Abundance nih.gov |

Regulation of Volatile Fatty Acid Concentrations

The modulation of the gut microbiota by this compound leads to changes in the production of microbial metabolites, particularly volatile fatty acids (VFAs). Supplementation with this compound has been shown to increase the concentrations of acetic acid, propionic acid, and butyric acid in both the ileum and colon. nih.gov This is consistent with the observed increase in VFA-producing bacteria such as Faecalibaculum and Bifidobacterium. nih.gov

Potential Antimicrobial Activities

This compound exhibits antimicrobial properties, which contributes to its modulation of the gut microbiota. nih.gov As an anionic surfactant, it can disrupt bacterial membranes and interfere with intracellular enzymes like lipase. nih.gov

Studies have indicated that decanoic acid has a stronger inhibitory effect on Gram-positive bacteria compared to Gram-negative bacteria. nih.gov This is consistent with the observed decrease in Firmicutes (a phylum dominated by Gram-positive bacteria) in the ileum of mice supplemented with this compound. nih.gov The antimicrobial activity of fatty acid salts like this compound is dependent on the specific microorganism. elsevier.es For instance, the minimal inhibitory concentration (MIC) for both sodium and potassium decanoate salts against Leuconostoc mesenteroides and Lactobacillus plantarum was found to be 100 mg/ml. elsevier.es

Enzymatic and Protein Interactions

The interactions of this compound with proteins and enzymes are crucial to its biological effects. Its hydrophobic nature facilitates interactions with proteins, which can lead to structural and functional modifications. sciopen.com

In early molecular simulations, the decanoate molecule was used to study interactions with α-helical polypeptides like polyglycine and glycophorin. nih.gov These simulations showed that decanoate could induce deviations from a standard α-helical conformation in the peptides. nih.gov

More recent studies have investigated the interaction of this compound with egg white protein (EWP). sciopen.com The addition of this compound was found to enhance the hydrophobic interactions within the EWP, promoting the formation of a denser and more stable three-dimensional gel network upon heating. sciopen.com This interaction significantly improved the mechanical strength and transparency of the resulting gel. sciopen.com

This compound also interacts with acyl carrier protein (ACP), a key component in fatty acid metabolism. researchgate.net NMR studies of spinach ACP with decanoate attached have shown that the protein adopts a specific four-helix bundle topology to sequester the fatty acid chain within a hydrophobic cavity. researchgate.net

Furthermore, in the context of drug delivery, the interaction between permeation enhancers like sodium caprate and peptide drugs is influenced by other components of the intestinal environment, such as bile salts. rsc.org Molecular dynamics simulations have shown that sodium caprate interacts with peptide drugs, and these interactions can be modulated by the concentration of taurocholate, a bile salt. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetic acid |

| Butyric acid |

| Decanol |

| Decanoic acid |

| Eicosane |

| Glycerol mono-decanoate |

| Glycophorin |

| Polyglycine |

| Propionic acid |

| Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate (SNAC) |

| Sodium butyrate |

| Sodium caprate |

| This compound |

| Squalane |

Effects on Globular Protein Thermodynamics

The interaction of this compound with globular proteins has been a subject of thermodynamic studies. These investigations aim to understand the fundamental forces and energy changes that occur when this surfactant associates with complex protein structures. While specific thermodynamic data for this compound's effect on a wide range of globular proteins is multifaceted and depends on the specific protein and conditions, general principles from studies on similar surfactant-protein systems can be inferred. acs.orgresearcher.lifemdpi.com The binding of surfactants like this compound to proteins is often a multi-stage process, influenced by the surfactant concentration. rsc.org

Modulation of Protein Aggregation and Network Formation (e.g., Egg White Proteins)

This compound has been shown to significantly influence the aggregation and gelation of egg white proteins (EWP) upon heating. Its presence can enhance the mechanical strength and transparency of the resulting EWP gels. This is attributed to the hydrophobic nature of this compound, which facilitates interactions with the proteins, leading to stronger hydrophobic associations and the formation of a stable, dense three-dimensional network.

At certain concentrations, this compound promotes protein aggregation, which contributes to a more ordered and robust gel structure. However, at higher concentrations, the effect can be reversed, leading to a looser network. The impact of this compound on the textural properties of heat-induced EWP gels is substantial. For instance, the addition of 0.5% (V/V) this compound was found to increase hardness by 129.25%, elasticity by 10.59%, and chewiness by 351.44% compared to a standard EWP gel. Furthermore, light transmission, an indicator of transparency, was enhanced by 150.50%.

These effects are a result of complex interactions involving electrostatic forces and the influence of this compound on protein conformation and solubility. core.ac.uk The study of such interactions is crucial for the food industry, where controlling the texture and appearance of protein-based products is essential. nih.govnih.gov

Table 1: Effect of 0.5% (V/V) this compound on Egg White Protein Gel Properties

| Property | Percent Increase |

|---|---|

| Hardness | 129.25% |

| Elasticity | 10.59% |

| Chewiness | 351.44% |

| Light Transmission | 150.50% |

Interaction with ATPases (e.g., Na+/K+-ATPase)

This compound and its derivatives have been studied in the context of their interaction with crucial membrane-bound enzymes like Na+/K+-ATPase. utoledo.eduresearchgate.netnih.gov This enzyme is vital for maintaining the sodium and potassium gradients across the plasma membranes of most mammalian cells. utoledo.eduresearchgate.net Research has explored how fatty acids and their derivatives can modulate the activity of Na+/K+-ATPase. utoledo.eduresearchgate.net

While some long-chain fatty acids exhibit both activating and inhibitory effects on Na+/K+-ATPase, the hydroxylated derivative of decanoic acid, 5-hydroxydecanoate (B1195396) (5-HD), has been shown to only inhibit the enzyme at concentrations higher than those needed to block mitochondrial KATP channels. utoledo.eduresearchgate.netnih.gov Importantly, 5-HD does not appear to affect the sensitivity of Na+/K+-ATPase to ouabain, a specific inhibitor of the enzyme. utoledo.eduresearchgate.netnih.gov This specificity allows for its use as a tool in studies investigating the cross-talk between Na+/K+-ATPase and mitochondrial channels. utoledo.eduresearchgate.netresearchgate.netnih.govutoledo.edu The interaction of ligands with Na+/K+-ATPase can trigger various signaling cascades within the cell, highlighting the enzyme's role beyond simple ion transport. researchgate.netutoledo.edu

Biosynthetic Pathway Modulation in Microorganisms

Influence on Lipid Accumulation and Fatty Acid Biosynthesis

In various microorganisms, this compound can serve as a carbon source and influence lipid accumulation and fatty acid biosynthesis. researchgate.netmdpi.com Studies on Streptomyces jeddahensis have shown that this bacterium can utilize this compound, among other fatty acid derivatives, for growth and lipid production. researchgate.netmdpi.com The efficiency of conversion into storage lipids, primarily triacylglycerols (TAGs), is influenced by the chain length of the fatty acid provided. researchgate.netmdpi.com While medium-chain fatty acids like sodium octanoate (B1194180) were found to be optimal for lipid accumulation in S. jeddahensis at 37°C, this compound also supported these processes. researchgate.netmdpi.com The ability of oleaginous microorganisms to convert excess carbon into storage lipids is a key area of research for the production of biofuels and other lipid-based products. researchgate.netmdpi.commdpi.com

Role as Carbon Source and Precursor in Metabolic Pathways (e.g., β-oxidation, PHA biosynthesis)

This compound can be utilized by microorganisms as a primary carbon and energy source, feeding into central metabolic pathways such as β-oxidation. mdpi.comnih.govnih.gov In this process, the fatty acid is broken down to produce acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy generation or be used as a building block for other molecules. nih.gov

Furthermore, this compound has been identified as an effective precursor for the biosynthesis of valuable compounds. For instance, in Streptomyces roseosporus, it significantly enhances the production of the antibiotic daptomycin. researchgate.net In pseudomonads, decanoate is a substrate for the synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters. nih.govnih.gov The β-oxidation pathway is the main route for PHA production when fatty acids are the carbon source. nih.gov The intermediates of fatty acid metabolism, such as (R)-3-hydroxyacyl-CoAs, are directly channeled into PHA synthesis by enzymes like PHA synthase. nih.gov

Gene Expression Analysis in Lipid Metabolism (e.g., DGAT, fabD)

The introduction of this compound into the growth medium of microorganisms can trigger changes in the expression of genes involved in lipid metabolism. researchgate.netmdpi.comnih.gov In Streptomyces jeddahensis, exposure to fatty acid derivatives, including this compound, under certain temperature conditions led to the upregulation of key metabolic genes. researchgate.netmdpi.com Specifically, the expression of the gene encoding diacylglycerol acyltransferase (DGAT), which is involved in the final step of triacylglycerol biosynthesis, was noted. researchgate.netmdpi.com Another upregulated gene was fabD, which encodes for malonyl-CoA-acyl carrier protein transacylase, a crucial enzyme in the initiation of fatty acid synthesis. researchgate.netmdpi.com

Transcriptome analysis in other bacterial species has also revealed that the presence of fatty acids as a carbon source can lead to significant changes in the expression of genes related to carbon and lipid metabolism, as well as other cellular processes like denitrification. frontiersin.org Such gene expression studies provide valuable insights into the regulatory networks that control metabolic responses to different carbon sources and environmental conditions. nih.govnih.gov

Effects on Biomass Productivity

This compound, a medium-chain fatty acid salt, has been investigated for its influence on the biomass productivity of various microorganisms in in vitro and ex vivo models. Research findings indicate that its effects can be stimulatory or inhibitory, depending on the organism and the concentration applied.

Effects on Photosynthetic Microorganisms

Studies on the cyanobacterium Synechococcus elongatus PCC 7942 have demonstrated that low concentrations of this compound can support growth. researchgate.netresearchgate.netresearchgate.netiiti.ac.in This effect is described as hormetic, where low doses of a substance that is otherwise toxic at high doses induce a beneficial response. researchgate.netresearchgate.net In one study, this compound was tested as a chemical modulator for biomass enhancement. researchgate.net Low concentrations, specifically between 20 and 50 nM, were found to support the growth of the cyanobacterium. researchgate.netresearchgate.netresearchgate.netiiti.ac.in

Table 1: Effect of this compound on Synechococcus elongatus PCC 7942 Biomass

| Organism | Concentration | Observed Effect on Growth | Reference |

|---|---|---|---|

| Synechococcus elongatus PCC 7942 | 20 - 50 nM | Supported growth | researchgate.netresearchgate.net |

Effects on Bacteria

**Table 2: Utilization of this compound as a Carbon Source by *Streptomyces jeddahensis***

| Organism | Substrate | Temperatures Tested | Finding | Reference |

|---|---|---|---|---|

| Streptomyces jeddahensis | This compound | 30°C, 37°C, 45°C | Utilized as a carbon and energy source, influencing cell dry weight (biomass). mdpi.com | mdpi.com |

In studies analyzing the gut microbiota of mice, dietary supplementation with this compound led to changes in the biomass composition of intestinal flora. mdpi.com Treatment with 5 g/kg this compound resulted in an increased abundance of Faecalibaculum and Bifidobacterium in the colon, while decreasing the populations of Streptococcus and Lactobacillus in the ileum. mdpi.com

Effects on Yeast

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a powerful, non-destructive technique for probing the chemical environment, structure, and dynamics of molecules. ox.ac.uk For sodium decanoate (B1226879), various NMR methods have been employed to investigate its behavior in solution and its role in complex formulations.

Carbon-13 NMR has been instrumental in studying the addition of hydrophilic and hydrophobic molecules to systems containing sodium decanoate. sigmaaldrich.commedkoo.commpbio.com A notable application is in the investigation of the 1-monooleoyl glycerol (B35011) (monoolein)/water system, a model for understanding the transport of biologically relevant compounds. sigmaaldrich.comnih.gov

In a study investigating this system, ¹³C NMR spin-lattice relaxation rates (R₁) and Nuclear Overhauser Enhancement (NOE) were measured for the monoolein (B16389) carbons in the presence of this compound. nih.gov The analysis, using a two-step relaxation model, provided insights into the molecular dynamics, such as the order parameters and the rates of slow and fast motions of the monoolein molecule within the structured aggregate. nih.gov The data revealed that the local dynamics of most monoolein carbons are largely independent of the additive type and concentration (up to 5 wt%). nih.gov However, the mobility of the glycerol G3 and carboxylic C1 carbons are affected by the curvature of the interface. nih.gov

| Double Bond Effect | The presence of the double bond in the monoolein chain leads to a leveling of relaxation rates in neighboring carbons. nih.gov | The rigid double bond restricts local motion, and this effect propagates along the acyl chain. |

This table summarizes qualitative findings from the referenced study.

Proton NMR (¹H NMR) is a fundamental tool for determining the structure of molecules and their complexes in solution. ox.ac.ukipb.pt Studies on the ternary system of β-cyclodextrin, this compound, and water have utilized ¹H NMR to elucidate the geometry of the resulting inclusion complex. acs.org

By observing the changes in the chemical shifts (Δδ) of the β-cyclodextrin protons upon the addition of this compound, researchers can map the interaction sites. The data, combined with thermodynamic measurements, confirm the structure of the complex in solution. acs.org These studies indicate that the polar head group of the decanoate anion protrudes into the cavity from the wider rim of the β-cyclodextrin macrocycle, with the surfactant's alkyl chain tilted within the cavity. acs.org

Table 2: Representative ¹H NMR Chemical Shift Changes (Δδ) for β-Cyclodextrin Protons upon Complexation with this compound

| β-Cyclodextrin Proton | Typical Δδ (ppm) | Interpretation |

|---|---|---|

| H-3 | Large | Located on the interior of the cyclodextrin (B1172386) cavity, indicating strong interaction with the guest molecule. |

| H-5 | Large | Also located on the interior of the cavity, confirming the inclusion of the decanoate chain. |

| H-1, H-2, H-4 | Small | Located on the exterior of the cyclodextrin, showing minimal interaction with the guest. |

| H-6 | Intermediate | Located near the narrower rim of the cavity, its shift provides information on the guest's position and orientation. |

This table is illustrative of typical results found in such complexation studies as described in the reference. acs.org Exact values vary with experimental conditions.

DOSY is an NMR technique that differentiates molecules in a mixture based on their translational diffusion coefficients, which often correlate with molecular size. ucsb.edunih.gov This method can measure diffusion coefficients using pulsed field gradients without creating a concentration gradient. nih.govufl.edu UF DEXSY is an advanced, single-scan method to study the exchange of molecules between different environments. researchgate.netresearchgate.net

These techniques have been applied to aqueous solutions of this compound to characterize the aggregates formed. researchgate.net A UF DEXSY analysis of a 717 mM this compound solution demonstrated that the decanoate molecules form vesicles. researchgate.net The experiment also revealed a diffusion-driven exchange between water molecules encapsulated within these vesicles and free water molecules in the bulk solution. researchgate.net The DOSY experiment distinguishes the diffusion coefficients of the larger, slower-moving vesicles from the smaller, faster-moving free water molecules. researchgate.net

Table 3: Diffusion Coefficients in an Aqueous this compound System Measured by DOSY

| Component | State | Diffusion Coefficient Range |

|---|---|---|

| Decanoate | Vesicles | Slower diffusion region researchgate.net |

| Water | Encapsulated | Slower diffusion region (matching vesicles) researchgate.net |

| Water | Free | Faster diffusion region researchgate.net |

This table conceptualizes the findings from the referenced study, where distinct diffusion coefficient distributions are observed. researchgate.net

1H NMR for Complex Structure Elucidation

Vibrational Spectroscopy (FTIR, Raman, SERS)

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. It is highly sensitive to changes in molecular structure, conformation, and environment, making it ideal for studying surfactant systems. nih.gov

FTIR spectroscopy is a technique used to obtain an infrared spectrum of a sample's absorption or emission. wikipedia.org The Attenuated Total Reflection (ATR) accessory for FTIR is particularly powerful for studying surfaces and interfaces, as it probes only a few micrometers into the sample. wikipedia.orgnih.govresearchgate.net This makes ATR-FTIR an excellent tool for investigating the interfacial phenomena of this compound in situ. researchgate.net

Studies on this compound solutions have employed infrared spectral measurements to complement other techniques in determining the critical micelle concentration (CMC). nih.govresearchgate.net The ATR-FTIR method allows for the analysis of chemical species at an interface by utilizing the total internal reflection of the IR beam. researchgate.net This is advantageous for studying the structure and orientation of surfactant molecules at solid/liquid or liquid/air interfaces, providing insights into the changes in their chemical environment upon aggregation. nih.govresearchgate.net

Raman spectroscopy is another form of vibrational spectroscopy that provides detailed information about molecular structure and conformation. It has been successfully used to investigate micellization in this compound solutions. nih.gov By analyzing the Raman spectra, researchers can monitor changes that occur as surfactant monomers aggregate to form micelles. researchgate.net

A key focus of these studies is the variation in the intensity and position of the symmetric and antisymmetric vibrational modes of the methylene (B1212753) (CH₂) groups in the high-frequency region of the spectrum. nih.gov These changes indicate a conformational ordering of the alkyl chains, which transition to a more ordered, trans-conformation within the hydrophobic core of the micelle. researchgate.net Furthermore, studies combining Raman with multivariate curve resolution (MCR) have suggested that water molecules can penetrate the hydrophobic region of this compound micelles, hydrating a portion of the methylene groups. researchgate.netwpmucdn.com Surface-Enhanced Raman Spectroscopy (SERS) has also been used to amplify the signal and provide greater sensitivity for these studies. nih.govresearchgate.net

Table 4: Key Raman Spectral Changes upon Micellization of this compound

| Spectral Region | Vibrational Mode | Observation upon Micellization | Interpretation |

|---|---|---|---|

| 2800-3000 cm⁻¹ | C-H stretching (CH₂) | Intensity and position variations. nih.gov | Change in the environment and conformation of the alkyl chains. |

| ~2850 cm⁻¹ | Symmetric CH₂ stretch | Becomes narrower and shifts. | Increased proportion of trans-conformations in the alkyl chains within the micelle core. researchgate.net |

| ~2930 cm⁻¹ | Antisymmetric CH₂ stretch | Intensity ratio changes relative to other bands. | Conformational ordering and packing of the surfactant tails. nih.gov |

| ~3200-3600 cm⁻¹ | O-H stretching | Appearance of features like "dangling OH" peaks. wpmucdn.com | Indicates penetration of water into the outer region of the micelle's hydrophobic core. researchgate.netwpmucdn.com |

This table synthesizes findings from the referenced spectroscopic studies.

Infrared Spectrometry (Microscope Fourier Transform Infrared Spectrometry with Electrophoresis/Attenuated Total Reflection Method)

Calorimetry and Thermal Analysis

Calorimetry and thermal analysis are pivotal in understanding the energetic and thermal stability aspects of this compound, particularly its interactions in complex systems like protein solutions and its self-assembly into micelles.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov In protein science, DSC is extensively used to study the thermal stability and folding mechanisms of proteins and other biological macromolecules. units.itulb.ac.be The technique provides data on key thermodynamic parameters, including the melting temperature (T_m), which is the temperature at which 50% of the protein is denatured, and the enthalpy of denaturation (ΔH), which is the energy required to disrupt the protein's structure. nih.govrug.nl A denatured protein exhibits a higher heat capacity than its native state, and DSC precisely measures this excess heat capacity associated with the transition. units.itulb.ac.be

In the context of this compound, its interactions with proteins can significantly alter their thermodynamic profiles. Studies on heat-induced egg white protein (EWP) gels have shown that this compound plays a crucial role in the gel's properties. The hydrophobic nature of this compound facilitates interactions with EWP, enhancing the hydrophobic associations within the protein structure. This interaction promotes the formation of a more stable and dense three-dimensional gel network.

DSC analysis can be used to quantify the stabilizing or destabilizing effects of additives like this compound on proteins. By comparing the thermogram of a pure protein solution with one containing this compound, researchers can determine changes in T_m and ΔH. An increase in these values would indicate that this compound enhances the thermal stability of the protein.

Table 1: Effect of this compound on Egg White Protein Gel Properties This interactive table summarizes the observed enhancements in gel properties upon the addition of 0.5% (V/V) this compound to a heat-induced egg white gel (HEW-G), as reported in research findings.

| Property | Enhancement (%) | Description |

| Hardness | 129.25 | The force required to compress the gel. |

| Elasticity | 10.59 | The ability of the gel to spring back after deformation. |

| Chewiness | 351.44 | The energy required to masticate the gel for swallowing. |

| Light Transmission | 150.50 | A measure of the gel's transparency. |

The thermodynamic properties of this compound in solution are largely governed by its behavior as a surfactant, particularly its self-assembly into micelles above a certain concentration known as the critical micelle concentration (CMC). Isothermal titration calorimetry (ITC) and other calorimetric methods are employed to determine the key enthalpic changes associated with these processes. nih.gov

The enthalpy of dilution refers to the heat change that occurs when a solution is diluted by adding more solvent. phasediagram.dkunacademy.com For a surfactant like this compound, this property is complex due to the simultaneous dilution of monomers and the potential dissociation of micelles. The enthalpies of dilution for this compound in water have been measured calorimetrically at 25 °C. researchgate.net

The enthalpy of micellization (ΔH_m) is the change in enthalpy per mole of surfactant when monomers aggregate to form micelles. This value provides insight into the forces driving micelle formation. For this compound, the micellization process in aqueous solution has been found to be endothermic in the temperature range of 288.15 K to 328.15 K, indicating that it is a primarily entropy-driven process. nih.gov The positive enthalpy change is overcome by a large positive entropy change, which results from the release of structured water molecules from around the hydrophobic surfactant tails into the bulk solvent.

Calorimetric measurements have also been used to determine the enthalpy of transfer of this compound from water to other solvent systems, such as aqueous urea (B33335) solutions. These studies provide information on the interactions between the surfactant and co-solutes. rsc.org

Table 2: Enthalpies of Transfer (ΔH_tr) of this compound from Water to Aqueous Urea Solutions Data derived from calorimetric measurements, showing the enthalpy change when transferring this compound from pure water to urea solutions at different temperatures and concentrations. rsc.org

| Urea Concentration (mol/kg) | Temperature (K) | ΔH_tr (kJ/mol) |

| 2 | 298.15 | Positive |

| 2 | 308.15 | Decreases from 298.15 K value |

| 6 | 298.15 | Positive |

| 6 | 308.15 | Decreases from 298.15 K value |

| 6 | 318.15 | Decreases from 308.15 K value |

Differential Scanning Calorimetry for Protein Thermodynamics

Rheological and Microscopic Techniques

The macroscopic material properties and microscopic structures resulting from the presence of this compound in various formulations are investigated using rheology and electron microscopy.

Rheology is the study of the flow and deformation of matter, providing critical information about a material's viscosity, elasticity, and plasticity. anton-paar.com These properties are essential for characterizing semisolid and gel-like formulations. core.ac.uk Rheological tests, such as oscillatory frequency sweeps and flow curve measurements, are used to determine parameters like the storage modulus (G'), representing elastic behavior, and the loss modulus (G''), representing viscous behavior. tainstruments.com

The addition of this compound can significantly modify the rheological properties of polymer and protein-based systems. In a study on heat-induced egg white protein gels, rheological measurements demonstrated that this compound enhanced the gel strength. The presence of the surfactant promoted the formation of a denser and more robust gel network, leading to measurable increases in hardness and elasticity. This behavior is crucial for applications where the texture and mechanical stability of a product are important. The flow behavior of such gels can be characterized as pseudoplastic, where viscosity decreases with an increasing shear rate. nih.gov

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide high-resolution images of a material's microstructure, revealing details about the size, shape, and arrangement of its components.

These techniques have been instrumental in visualizing the structural changes induced by this compound in various systems.

Scanning Electron Microscopy (SEM): SEM analysis of egg white protein gels containing this compound revealed that the surfactant promotes protein aggregation, leading to the formation of a smooth and dense network structure. This contrasts with the looser structure observed in gels without the additive.

Transmission Electron Microscopy (TEM): TEM observations have corroborated SEM findings, showing how the hydrophobic interactions between this compound and egg white protein result in a stable and well-formed three-dimensional network. TEM has also been used to examine the morphology of vesicles and nanoparticles formed in solutions containing this compound or its parent acid, decanoic acid. mdpi.comrsc.org

These microscopic observations provide a direct visual link to the material properties measured by rheology, confirming that the enhanced strength of certain gels is due to the more ordered and dense microstructure facilitated by this compound.

Rheology for Material Property Characterization

Conductivity, Turbidity, and Potentiometry

A suite of physicochemical techniques, including conductivity, turbidity, and potentiometry, is commonly used to study the solution behavior of surfactants like this compound. These methods are particularly effective for determining the critical micelle concentration (CMC), the characteristic concentration at which surfactant monomers begin to form aggregates or micelles. researchgate.netmdpi.com

Conductivity: For ionic surfactants such as this compound, electrical conductivity measurements are a straightforward method for CMC determination. In a plot of specific conductivity versus surfactant concentration, a distinct change in slope occurs at the CMC. oup.comnih.gov Below the CMC, conductivity increases sharply with concentration as more charge-carrying monomers are added. Above the CMC, the increase is less pronounced because the newly formed micelles have a lower mobility than individual ions and can bind counter-ions, reducing the total number of effective charge carriers. mdpi.com